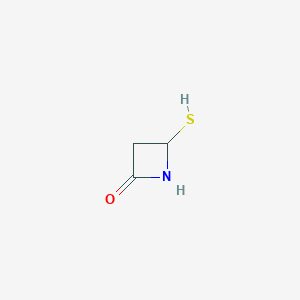

4-Sulfanylazetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

64571-55-7 |

|---|---|

Molecular Formula |

C3H5NOS |

Molecular Weight |

103.15 g/mol |

IUPAC Name |

4-sulfanylazetidin-2-one |

InChI |

InChI=1S/C3H5NOS/c5-2-1-3(6)4-2/h3,6H,1H2,(H,4,5) |

InChI Key |

FQPGQMFPDZVAIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Sulfanylazetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 4-sulfanylazetidin-2-one, a sulfur-containing analog of the pharmacologically significant β-lactam ring system. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the well-characterized derivative, (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one, to provide a representative understanding of this class of molecules.

Core Chemical and Physical Properties

Quantitative data for this compound and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug development efforts. The following table summarizes the available data for a key derivative.

| Property | Value | Reference Compound |

| Molecular Formula | C₁₁H₁₂N₂O₃S | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |

| Molecular Weight | 268.3 g/mol | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |

| Melting Point | Not explicitly reported, but described as a solid | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as chloroform | General observation for similar β-lactam derivatives |

| pKa (Thiol Group) | Estimated to be in the range of 8-10 | Based on typical thiol pKa values and the influence of the β-lactam ring. The pKa of the thiol group in cysteine is around 8.3-8.6.[1][2] The acidity of thiols is influenced by the surrounding chemical environment.[3] |

| Stability | The β-lactam ring is susceptible to hydrolysis, particularly under basic or acidic conditions and in the presence of β-lactamase enzymes. The N-S bond in N-thiolated β-lactams can be cleaved by reducing agents. | General knowledge of β-lactam chemistry.[4][5] |

Experimental Protocols

The synthesis of this compound derivatives is a critical aspect of their study. The following is a representative experimental protocol for the synthesis of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one, based on the work of Neal F. Osborne.[6]

Synthesis of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one

Objective: To synthesize (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one from a penicillin-derived thiazoline-azetidinone.

Materials:

-

Penicillin V-derived thiazoline-azetidinone

-

Silver nitrate

-

Hydrogen sulfide

-

Organic solvents (e.g., chloroform, acetone)

-

Standard laboratory glassware and equipment

Procedure:

-

Thiazoline Ring Opening: The starting penicillin V-derived thiazoline-azetidinone is treated with a suitable reagent, such as silver nitrate in aqueous acetone, to facilitate the opening of the thiazoline ring. This step is crucial for exposing the thiol functionality.

-

Formation of the Thiol: The resulting intermediate is then treated with hydrogen sulfide to generate the free thiol group at the C-4 position of the azetidinone ring. This is typically achieved by bubbling hydrogen sulfide gas through the reaction mixture or by using a source of sulfide ions.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the specific properties of the synthesized compound but is typically a mixture of organic solvents like ethyl acetate and hexane.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9]

Biological Activity and Signaling Pathways

The biological activity of this compound and its derivatives is primarily attributed to the presence of the β-lactam ring, a key structural motif in a major class of antibiotics.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

The primary mechanism of action of β-lactam antibiotics involves the irreversible inhibition of penicillin-binding proteins (PBPs).[10][11] PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.

Signaling Pathway for PBP Inhibition:

Caption: PBP Inhibition by this compound.

By forming a stable acyl-enzyme intermediate with the active site serine of PBPs, this compound effectively blocks their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Signaling Pathways in β-Lactam Resistance

Bacteria have evolved various mechanisms to counteract the effects of β-lactam antibiotics. A primary mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The induction of β-lactamase production is often regulated by complex signaling pathways.[12][13]

β-Lactamase Induction Signaling Pathway:

References

- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The biogenesis of β-lactamase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chemistry of 4-mercaptoazetidin-2-ones. Part 1. Preparation and properties of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR spectroscopic analysis of 2-mercapto-5-methyl-1,3,4-thiadiazole in cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Functionalization of the 2-Azetidinone Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of life-saving β-lactam antibiotics.[1] Beyond their antibacterial prowess, β-lactam derivatives have emerged as promising candidates in diverse therapeutic areas, including cholesterol absorption inhibition, antiviral applications, and anticancer treatments.[1][2] The inherent ring strain of this four-membered heterocycle makes it a versatile synthetic intermediate, amenable to a variety of chemical modifications. This guide provides a comprehensive overview of the key strategies for the functionalization of the 2-azetidinone core at the N1, C3, and C4 positions, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the design and execution of novel synthetic routes.

N1-Functionalization: Modifying the Amide Nitrogen

The nitrogen atom of the β-lactam ring offers a prime site for introducing molecular diversity. N-functionalization can significantly impact the biological activity, pharmacokinetic properties, and stability of the resulting compounds.

N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation of a pre-formed 2-azetidinone is a common strategy. These reactions typically proceed via nucleophilic substitution, where the deprotonated β-lactam nitrogen acts as the nucleophile.

Experimental Protocol: General Procedure for N-Alkylation of 2-Azetidinone

A solution of the 2-azetidinone (1.0 eq) in a suitable aprotic solvent, such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), is treated with a strong base (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). After stirring for 30 minutes, the alkylating agent (e.g., an alkyl halide, 1.2 eq) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

C3-Functionalization: Building Complexity at the α-Position

The C3 position of the 2-azetidinone ring is a hub for stereoselective modifications, often crucial for biological activity. A variety of methods have been developed to introduce substituents at this position, with control over the relative and absolute stereochemistry.

Enolate Chemistry

The protons at the C3 position are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.

Experimental Protocol: C3-Alkylation of a 2-Azetidinone via Enolate Formation [3]

To a solution of a C3-unsubstituted 2-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The electrophile (e.g., an alkyl halide, 1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for several hours until completion. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are typically separable by column chromatography.

Radical Reactions

Free radical-mediated reactions provide a powerful tool for C-H functionalization at the C3 position, often with high regioselectivity.

Cycloaddition Reactions

The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis and inherently functionalizes the C3 and C4 positions.[4] The Kinugasa reaction, a copper-catalyzed reaction of a terminal alkyne and a nitrone, also yields C3/C4-functionalized β-lactams.[4]

Experimental Protocol: Staudinger [2+2] Cycloaddition for 3-Substituted-2-Azetidinones [5]

To a solution of an imine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 2.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a solution of an acid chloride (1.2 eq) in CH₂Cl₂ dropwise. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is diluted with CH₂Cl₂ and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the 2-azetidinone. The stereochemical outcome (cis vs. trans) is highly dependent on the substrates and reaction conditions.[5]

Experimental Protocol: Kinugasa Reaction [6]

In a reaction vessel, copper(I) iodide (0.1 eq) and a suitable ligand (e.g., a phosphine ligand, 0.1 eq) are suspended in an aprotic solvent like toluene under an inert atmosphere. The nitrone (1.0 eq) and the terminal alkyne (1.2 eq) are then added, followed by a base (e.g., triethylamine, 2.0 eq). The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred until the starting materials are consumed. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the β-lactam product.

C4-Functionalization: Gateway to Diverse Structures

The C4 position is another critical site for introducing functionality. The nature of the substituent at C4 can dramatically influence the biological profile of the β-lactam.

Reactions with Electrophiles and Nucleophiles

Functionalization at C4 often begins with a precursor bearing a leaving group, such as an acetoxy group, at this position. This allows for subsequent nucleophilic substitution reactions.

Experimental Protocol: Nucleophilic Substitution at C4 of 4-Acetoxy-2-azetidinone

To a solution of 4-acetoxy-2-azetidinone (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added the nucleophile (1.5 eq). The reaction can be promoted by a Lewis acid (e.g., BF₃·OEt₂) or a base, depending on the nature of the nucleophile. The reaction is stirred at an appropriate temperature until completion. The workup procedure will vary depending on the reagents used, but typically involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.

Data Presentation

The following tables summarize quantitative data for selected functionalization reactions, providing a basis for comparison of different synthetic strategies.

Table 1: N1-Functionalization of 2-Azetidinone Derivatives

| Entry | Substrate | Reagent | Product | Yield (%) | Reference |

| 1 | 2-Azetidinone | Benzyl bromide, NaH | 1-Benzyl-2-azetidinone | 85 | [Generic N-alkylation] |

| 2 | 4-Phenyl-2-azetidinone | Phenylboronic acid, Cu(OAc)₂, Pyridine | 1,4-Diphenyl-2-azetidinone | 78 | [Generic N-arylation] |

Table 2: Stereoselective C3-Functionalization of 2-Azetidinone Derivatives

| Entry | Reaction Type | Substrate | Reagents | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| 1 | Enolate Alkylation | 4-Phenyl-2-azetidinone | LDA, Benzyl bromide | trans-3-Benzyl-4-phenyl-2-azetidinone | >95:5 | N/A | 82 | [3] |

| 2 | Staudinger Cycloaddition | N-Benzylidene-aniline, Phenoxyacetyl chloride | Et₃N | cis-1-Phenyl-3-phenoxy-4-phenyl-2-azetidinone | >99:1 | N/A | 91 | [5] |

| 3 | Kinugasa Reaction | N-Benzylidene-methylamine, Phenylacetylene | CuI, Et₃N | cis-1-Methyl-3,4-diphenyl-2-azetidinone | >98:2 | N/A | 75 | [4] |

Table 3: C4-Functionalization of 2-Azetidinone Derivatives

| Entry | Substrate | Reagent | Product | Yield (%) | Reference |

| 1 | 4-Acetoxy-2-azetidinone | Allyltrimethylsilane, BF₃·OEt₂ | 4-Allyl-2-azetidinone | 88 | [Generic C4-allylation] |

| 2 | 4-Acetoxy-2-azetidinone | Thiophenol, Et₃N | 4-(Phenylthio)-2-azetidinone | 92 | [Generic C4-thiolation] |

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationship

Conclusion

The functionalization of the 2-azetidinone core remains a vibrant and essential area of research in organic and medicinal chemistry. The methodologies outlined in this guide represent a toolbox for chemists to design and synthesize novel β-lactam derivatives with tailored properties. By leveraging these strategies, researchers can continue to explore the vast chemical space around this privileged scaffold, leading to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The provided experimental protocols and workflows serve as a practical starting point for the synthesis and elaboration of this important class of molecules.

References

- 1. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemistry-reaction.com [chemistry-reaction.com]

The Quest for New Defenses: A Technical Guide to the Discovery of Novel β-Lactam Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents. Among the most successful classes of antibiotics, the β-lactams remain a cornerstone of antibacterial therapy. However, their efficacy is increasingly threatened by the evolution of bacterial resistance mechanisms, primarily the production of β-lactamase enzymes. This technical guide provides an in-depth overview of the discovery of novel β-lactam scaffolds, focusing on innovative chemical structures, synthetic methodologies, and evaluation protocols designed to overcome existing resistance.

The Evolving Landscape of β-Lactam Discovery

The discovery of new β-lactam scaffolds is driven by the need to address two primary challenges: overcoming β-lactamase-mediated hydrolysis and expanding the spectrum of activity against multidrug-resistant (MDR) pathogens. The core strategy involves the modification of the fundamental β-lactam ring structure to create next-generation antibiotics. These modifications can range from alterations of existing scaffolds like penicillins, cephalosporins, carbapenems, and monobactams to the creation of entirely new bicyclic and tricyclic systems.[1][2]

A significant area of advancement lies in the development of novel β-lactamase inhibitors. These compounds are designed to be co-administered with a β-lactam antibiotic, protecting it from degradation by bacterial enzymes. The diazabicyclooctane (DBO) scaffold has emerged as a particularly promising foundation for a new generation of non-β-lactam β-lactamase inhibitors with broad-spectrum activity.[3][4]

The discovery pipeline for novel β-lactam scaffolds is a multi-stage process that integrates computational and experimental approaches. It begins with target identification and validation, followed by hit discovery through high-throughput screening or rational design, and progresses through lead optimization to preclinical and clinical development.

Key Synthetic Methodologies

The construction of the strained four-membered β-lactam ring is a central challenge in the synthesis of these novel scaffolds. Several powerful synthetic strategies have been developed and refined to achieve high yields and stereocontrol.

One of the most widely employed methods is the Staudinger [2+2] cycloaddition , which involves the reaction of a ketene with an imine to form the β-lactam ring.[2][5] This reaction is highly versatile, allowing for the introduction of a wide variety of substituents on the β-lactam core. The stereochemical outcome of the Staudinger reaction can be controlled through the use of chiral auxiliaries or catalysts.[5]

More recent advancements have focused on transition-metal-catalyzed reactions, such as C-H functionalization, to introduce novel substituents and create more complex, three-dimensional scaffolds.[2] These methods offer new avenues for exploring chemical space and developing compounds with improved pharmacological properties. The synthesis of tricyclic β-lactams, for example, has been achieved through innovative cyclization strategies.[2][6][7]

Experimental Protocols

Synthesis of a Novel 4-Substituted Monobactam Derivative

This protocol describes a general procedure for the synthesis of C(4)-substituted monobactams, a class of β-lactams with potent activity against multidrug-resistant Gram-negative bacteria.[1][8][9]

Step 1: Synthesis of the Imine. An appropriate aromatic amine (1.1 eq) is added to a solution of isatin (1.0 eq) in absolute methanol containing a few drops of glacial acetic acid. The mixture is stirred under microwave irradiation at 70°C for 15 minutes. After cooling, the resulting precipitate is filtered, washed with cold diethyl ether, and dried to yield the isatin Schiff base.

Step 2: Staudinger [2+2] Cycloaddition. A solution of a substituted phenylacetic acid (1.5 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in dry o-xylene is treated with tosyl chloride (TsCl, 2.0 eq) and stirred at room temperature. The mixture is then heated to 100°C for 1.5 hours. After cooling to room temperature, an additional portion of DIPEA (1.5 eq) is added, followed by the isatin Schiff base (1.0 eq) from Step 1. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting spirooxindolo-β-lactam is then purified by column chromatography.

Step 3: Sulfonation. The β-lactam from Step 2 is dissolved in a suitable solvent and treated with a sulfonating agent, such as a sulfur trioxide-pyridine complex, to introduce the sulfonic acid moiety at the N-1 position, characteristic of monobactams. The final product is purified by ion-exchange chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of a novel antibacterial agent.[10]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the novel β-lactam compound

Procedure:

-

Prepare serial twofold dilutions of the novel β-lactam compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.

-

Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay

The inhibitory activity of a novel compound against β-lactamases is often assessed using a chromogenic substrate like nitrocefin.[11][12][13]

Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2)

-

Nitrocefin stock solution

-

Assay buffer (e.g., 100 mM PBS, pH 7.0)

-

96-well microtiter plate

-

Novel inhibitor compound

Procedure:

-

Prepare serial dilutions of the novel inhibitor compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to wells containing the different concentrations of the inhibitor.

-

Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined from the IC50 value.[14]

Data Presentation: Quantitative Analysis of Novel Scaffolds

The effective presentation of quantitative data is crucial for comparing the potency and spectrum of new β-lactam scaffolds. The following tables provide examples of how to structure such data.

Table 1: In Vitro Antibacterial Activity of Novel 4-Substituted Monobactams

| Compound | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Monobactam 2c | 0.25 - 2 | 0.25 - 2 | > 32 |

| Compound 35 | ≤ 0.06 - 4 | ≤ 0.06 - 8 | 16 - >64 |

| Compound 46d | ≤ 0.06 - 2 | ≤ 0.06 - 4 | 8 - 32 |

| Compound 54 | ≤ 0.06 - 1 | ≤ 0.06 - 2 | 4 - 16 |

| Aztreonam | 0.125 - 8 | 0.25 - 16 | 4 - 32 |

| BAL30072 | ≤ 0.06 - 4 | ≤ 0.06 - 8 | 2 - 16 |

Data compiled from multiple sources.[8][15]

Table 2: In Vitro Activity of Novel β-Lactam-Metallo-β-Lactamase Inhibitor Conjugates against NDM-1 Producing K. pneumoniae

| Compound | Meropenem MIC (µg/mL) | Inhibitor Concentration (µg/mL) | Meropenem + Inhibitor MIC (µg/mL) |

| Meropenem alone | >128 | - | >128 |

| Compound 24b | >128 | 8 | 0.125 |

| Compound 24c | >128 | 8 | 0.125 |

Data from a study on novel MBL inhibitors.[16]

Table 3: Inhibition of KPC-2 β-Lactamase by Diazabicyclooctane (DBO) Inhibitors

| Inhibitor | IC50 (nM) |

| Avibactam | 3.4 - 29 |

| Relebactam | 230 - 910 |

Data from a comparative study of DBO inhibitors.[17]

Mechanism of Action and Resistance

Novel β-lactam scaffolds, like their predecessors, primarily exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[3] The β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain, leading to acylation of the active site serine and inactivation of the enzyme. This disruption of peptidoglycan cross-linking results in cell lysis and bacterial death.[3]

Bacterial resistance to β-lactams is most commonly mediated by β-lactamases, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The discovery of novel scaffolds that are either poor substrates for β-lactamases or are used in combination with potent β-lactamase inhibitors is a key strategy to combat this resistance.

Computational Approaches in Scaffold Discovery

Computational methods, particularly molecular docking, play a crucial role in the rational design of novel β-lactam scaffolds.[18][19][20] These techniques allow researchers to predict the binding affinity and orientation of a potential new molecule within the active site of a target protein, such as a PBP or a β-lactamase.

By simulating the interactions between a ligand and its protein target, computational models can help prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery process. For example, docking studies have been used to investigate the binding of novel cephalosporins to PBP2a, the key resistance determinant in methicillin-resistant Staphylococcus aureus (MRSA).[20][21]

Future Directions

The discovery of novel β-lactam scaffolds will continue to be a dynamic field of research. Future efforts will likely focus on:

-

Hybrid Antibiotics: Combining β-lactam scaffolds with other pharmacophores, such as siderophores to enhance bacterial uptake, or with inhibitors of other essential bacterial processes.

-

Targeting New Pathways: Exploring β-lactam scaffolds as inhibitors of novel bacterial targets beyond the traditional PBPs.

-

Advanced Synthetic Methods: Developing more efficient and versatile synthetic routes to access increasingly complex and diverse β-lactam structures.

-

Artificial Intelligence and Machine Learning: Utilizing AI to analyze large datasets, predict the activity of new compounds, and guide the design of novel scaffolds with desired properties.[22]

By embracing these innovative approaches, the scientific community can continue to develop new and effective β-lactam antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutant prevention concentrations, in vitro resistance evolution dynamics, and mechanisms of resistance to imipenem and imipenem/relebactam in carbapenem-susceptible Klebsiella pneumoniae isolates showing ceftazidime/avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of a key intermediate of tricyclic beta-lactam antibiotics [scite.ai]

- 7. A novel tricyclic β-lactam exhibiting potent antibacterial activities against carbapenem-resistant Enterobacterales: Synthesis and structure-activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria. | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]

- 11. toku-e.com [toku-e.com]

- 12. content.abcam.com [content.abcam.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antibacterial evaluation of new monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Proteomics and Docking Study Targeting Penicillin-Binding Protein and Penicillin-Binding Protein2a of Methicillin-Resistant Staphylococcus aureus Strain SO-1977 Isolated from Sudan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Spectroscopic Analysis of 4-Thiolated Azetidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-thiolated azetidinones, a class of compounds with significant interest in medicinal chemistry. This document details the key spectroscopic techniques used for their characterization, provides experimental protocols for their synthesis, and presents quantitative data in a structured format. Furthermore, it elucidates the proposed mechanism of action and experimental workflows through detailed diagrams.

Introduction

Azetidinones, commonly known as β-lactams, form the core structure of many widely used antibiotics. The introduction of a thiol group at the C4 position of the azetidinone ring can significantly modulate the biological activity of these compounds. Spectroscopic analysis is crucial for the unambiguous structure determination and purity assessment of these novel derivatives. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in the study of 4-thiolated azetidinones.

Synthesis of 4-Thiolated Azetidinones

The primary synthetic route to 4-thiolated azetidinones involves a two-step process: the synthesis of a 3-chloro-azetidin-2-one precursor, followed by nucleophilic substitution with a thiol.

General Experimental Protocol for the Synthesis of 3-Chloro-4-aryl-1-phenylazetidin-2-ones

This procedure outlines the synthesis of the 3-chloro-azetidin-2-one intermediate via a [2+2] cycloaddition reaction between a Schiff base and chloroacetyl chloride.

Materials:

-

Substituted aromatic aldehyde (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Glacial acetic acid (catalytic amount)

-

Ethanol

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

1,4-Dioxane

Procedure:

-

Schiff Base Formation: A mixture of the substituted aromatic aldehyde (1.0 eq) and substituted aniline (1.0 eq) in ethanol is refluxed with a catalytic amount of glacial acetic acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.

-

Cycloaddition: To a solution of the Schiff base (1.0 eq) in 1,4-dioxane, triethylamine (1.5 eq) is added, and the mixture is cooled to 0-5 °C in an ice bath. Chloroacetyl chloride (1.2 eq) is then added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

-

Work-up and Purification: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the 3-chloro-4-aryl-1-phenylazetidin-2-one.

General Experimental Protocol for the Synthesis of 4-Arylthio-azetidin-2-ones

This procedure describes the nucleophilic substitution of the chlorine atom in the 3-chloro-azetidin-2-one with a thiol.

Materials:

-

3-Chloro-4-aryl-1-phenylazetidin-2-one (1.0 eq)

-

Aryl thiol (e.g., thiophenol) (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dry acetone or Dichloromethane (DCM)

Procedure:

-

Reaction Setup: A solution of the 3-chloro-4-aryl-1-phenylazetidin-2-one (1.0 eq) and the aryl thiol (1.2 eq) in dry acetone or DCM is prepared in a round-bottom flask.

-

Base Addition: Triethylamine (1.5 eq) is added dropwise to the solution at room temperature with stirring.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion of the reaction, the precipitated triethylamine hydrochloride is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-arylthio-azetidin-2-one.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative 4-thiolated azetidinone, 1-phenyl-4-(phenylthio)azetidin-2-one.

NMR Spectroscopy

Table 1: ¹H NMR Spectral Data of 1-phenyl-4-(phenylthio)azetidin-2-one

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (cis) | 3.2 - 3.4 | dd | J_gem = 15.0, J_vic = 5.5 |

| H-3 (trans) | 3.6 - 3.8 | dd | J_gem = 15.0, J_vic = 2.5 |

| H-4 | 5.4 - 5.6 | dd | J_vic = 5.5, 2.5 |

| Aromatic-H | 7.2 - 7.6 | m | - |

Table 2: ¹³C NMR Spectral Data of 1-phenyl-4-(phenylthio)azetidin-2-one

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 45 - 48 |

| C-4 | 60 - 65 |

| Aromatic-C | 115 - 140 |

| C=O | 165 - 170 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of 4-Thiolated Azetidinones

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| β-Lactam C=O stretch | 1740 - 1770 | Strong |

| C-S stretch | 600 - 800 | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

The mass spectral fragmentation of 4-thiolated azetidinones is characterized by the cleavage of the β-lactam ring. The primary fragmentation pathway involves the scission of the C2-C3 and N1-C4 bonds, leading to the formation of characteristic fragment ions.

Table 4: Expected Mass Spectral Fragmentation of 1-phenyl-4-(phenylthio)azetidin-2-one

| Fragment Ion | m/z (Expected) |

| [M+H]⁺ (Molecular Ion) | 256.08 |

| [M - C₇H₅S]⁺ (Loss of thiophenyl radical) | 134.06 |

| [C₈H₇NO]⁺ (Fragment from ring cleavage) | 133.05 |

| [C₇H₅S]⁺ (Thiophenyl cation) | 109.01 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 4-thiolated azetidinones.

Synthesis of 4-Sulfanylazetidin-2-one from Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible synthetic route for 4-sulfanylazetidin-2-one, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available amino acid L-cysteine. The synthesis involves a multi-step sequence requiring the strategic protection and deprotection of cysteine's functional groups, followed by the crucial formation of the β-lactam ring. This document details the experimental protocols for each key transformation, summarizes quantitative data, and provides a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-cysteine necessitates a carefully planned sequence of reactions to manage the reactivity of the amino, carboxyl, and thiol functional groups. The proposed strategy involves three main stages:

-

Protection of L-cysteine: The amino, carboxyl, and thiol groups of L-cysteine are protected to prevent unwanted side reactions during the subsequent cyclization step.

-

β-Lactam Ring Formation: The protected cysteine derivative undergoes an intramolecular cyclization to form the core azetidin-2-one ring structure.

-

Deprotection: The protecting groups are removed to yield the final target molecule, this compound.

A detailed workflow of this synthetic route is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis.

Step 1: Protection of L-cysteine

The protection of L-cysteine involves three sequential reactions: esterification of the carboxylic acid, protection of the amine with a tert-butyloxycarbonyl (Boc) group, and protection of the thiol with a trityl (Trt) group.

2.1.1. Synthesis of L-cysteine methyl ester hydrochloride

-

To a suspension of L-cysteine hydrochloride monohydrate (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure to yield L-cysteine methyl ester hydrochloride as a white solid.

2.1.2. Synthesis of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

-

L-cysteine methyl ester hydrochloride (1 equivalent) is dissolved in dichloromethane (DCM).

-

Triethylamine (2.2 equivalents) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at 0 °C.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

2.1.3. Synthesis of N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine methyl ester

-

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester (1 equivalent) and triethylamine (1.5 equivalents) are dissolved in DCM.

-

Trityl chloride (1.1 equivalents) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature for 12 hours.

-

The mixture is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Step 2: β-Lactam Ring Formation

The formation of the azetidin-2-one ring is achieved through an intramolecular cyclization of the fully protected cysteine derivative. This can be accomplished using a strong base, such as a Grignard reagent, to deprotonate the α-carbon, which then attacks the nitrogen atom in an intramolecular fashion.

2.2.1. Synthesis of (R)-tert-butyl (S)-2-oxo-4-(tritylthio)azetidine-1-carboxylate

-

To a solution of N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine methyl ester (1 equivalent) in anhydrous THF at -78 °C, a solution of ethylmagnesium bromide (2 equivalents) in THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the protected 4-tritylsulfanyl-azetidin-2-one.

Step 3: Deprotection

The final step involves the removal of all protecting groups to yield this compound. This is typically achieved in a two-step sequence: simultaneous removal of the N-Boc and S-Trityl groups under acidic conditions, followed by hydrolysis of the methyl ester.

2.3.1. Simultaneous Deprotection of N-Boc and S-Trityl Groups

-

The protected azetidinone (1 equivalent) is dissolved in a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

The reaction is stirred at room temperature for 2-4 hours.

-

The TFA is removed under reduced pressure, and the residue is triturated with cold diethyl ether to precipitate the product.

-

The solid is collected by filtration and washed with cold ether.

2.3.2. Hydrolysis of the Methyl Ester

-

The product from the previous step is dissolved in a mixture of THF and water.

-

Lithium hydroxide (LiOH, 1.5 equivalents) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is neutralized with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are approximate values based on typical literature reports for similar transformations and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1.1 | Esterification | L-cysteine hydrochloride monohydrate | L-cysteine methyl ester hydrochloride | >95 |

| 1.2 | N-Boc Protection | L-cysteine methyl ester hydrochloride | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | 85-95 |

| 1.3 | S-Tritylation | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | N-Boc-S-trityl-L-cysteine methyl ester | 80-90 |

| 2 | β-Lactam Formation (Intramolecular Cyclization) | N-Boc-S-trityl-L-cysteine methyl ester | N-Boc-4-(tritylsulfanyl)azetidin-2-one | 40-60 |

| 3.1 | N-Boc & S-Trityl Deprotection | N-Boc-4-(tritylsulfanyl)azetidin-2-one | This compound methyl ester | 70-85 |

| 3.2 | Ester Hydrolysis | This compound methyl ester | This compound | >90 |

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound from L-cysteine.

Caption: Key stages in the synthesis of this compound.

This technical guide provides a comprehensive framework for the synthesis of this compound from L-cysteine. Researchers and drug development professionals can utilize this information as a foundation for their synthetic efforts, adapting and optimizing the described protocols to suit their specific needs. Further investigation into alternative cyclization methods and deprotection strategies may lead to improved yields and overall efficiency of this synthetic route.

The Expanding Therapeutic Landscape of Monocyclic β-Lactams: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocyclic β-lactams, a class of antibiotics characterized by a lone four-membered azetidinone ring, represent a significant area of interest in the ongoing battle against antimicrobial resistance. Initially recognized for their targeted activity against aerobic Gram-negative bacteria, the therapeutic potential of these compounds is now understood to extend into diverse areas including antiviral, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the biological activity of monocyclic β-lactams, with a focus on their antibacterial properties. It delves into their mechanism of action, structure-activity relationships, and the prevalent mechanisms of bacterial resistance. Detailed experimental protocols for assessing their biological activity and quantitative data on their efficacy are presented to support further research and development in this critical field.

Introduction

The discovery of penicillin heralded a new era in medicine, establishing the β-lactam ring as a cornerstone of antibacterial therapy. While bicyclic β-lactams like penicillins and cephalosporins have been widely used for decades, the emergence of widespread antibiotic resistance has necessitated the exploration of novel scaffolds. Monocyclic β-lactams, first isolated from bacteria in the 1970s, offer a distinct chemical architecture with unique biological properties.[1] Aztreonam, the only clinically approved monobactam, has demonstrated the therapeutic utility of this class, particularly against problematic Gram-negative pathogens.[2] Beyond their antibacterial effects, synthetic modifications to the monocyclic β-lactam core have unlocked a wide range of pharmacological activities, positioning them as versatile platforms for drug discovery.[3][4][5] This guide will provide an in-depth exploration of the biological activities of these compounds, with a primary focus on their antibacterial mechanism and efficacy.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial mechanism of monocyclic β-lactams mirrors that of other β-lactam antibiotics: the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2][6] This process is mediated by the irreversible inhibition of penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan assembly.[2][7]

The strained four-membered β-lactam ring is chemically reactive and mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[6] This structural similarity allows the monocyclic β-lactam to bind to the active site of the PBP. The subsequent nucleophilic attack by a serine residue in the PBP active site leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[8] This inactivation of PBPs prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and bacterial death.[7]

While the general mechanism is conserved, different monocyclic β-lactams can exhibit preferential binding to specific PBPs, which can influence their spectrum of activity. For instance, aztreonam has a high affinity for PBP3 of Gram-negative bacteria, which is involved in septum formation during cell division.[9]

Caption: Mechanism of action of monocyclic β-lactams against Gram-negative bacteria.

Structure-Activity Relationships (SAR)

The biological activity of monocyclic β-lactams is highly dependent on the nature and stereochemistry of the substituents attached to the azetidinone ring. Key positions for modification are N1, C3, and C4.[10]

-

N1-Substituent: The group attached to the nitrogen atom of the β-lactam ring is crucial for activating the ring towards nucleophilic attack and for determining the antibacterial spectrum. An electron-withdrawing group, such as a sulfonic acid moiety in aztreonam, is essential for potent antibacterial activity against Gram-negative bacteria.[10]

-

C3-Acylamino Side Chain: This side chain plays a significant role in the potency and spectrum of activity, as well as in the affinity for specific PBPs. For many potent monobactams, an aminothiazole oxime side chain enhances activity against Gram-negative bacteria.[10]

-

C4-Substituents: Modifications at the C4 position can influence β-lactamase stability and antibacterial potency. For example, a 4-methyl group can enhance stability against certain β-lactamases.[10]

Antibacterial Spectrum and Quantitative Activity

Monocyclic β-lactams, particularly aztreonam, are primarily active against aerobic Gram-negative bacteria, including many members of the Enterobacteriaceae and Pseudomonas aeruginosa.[2][11] They generally exhibit poor activity against Gram-positive bacteria and anaerobic organisms.[11] Nocardicin A, a naturally occurring monocyclic β-lactam, also demonstrates activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[1][2]

The in vitro activity of monocyclic β-lactams is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Monocyclic β-Lactams against Gram-Negative Bacteria

| Monocyclic β-Lactam | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Aztreonam | Escherichia coli | 0.06 - >128 | 0.25 | 1 | |

| Klebsiella pneumoniae | 0.12 - >128 | 0.25 | >128 | ||

| Pseudomonas aeruginosa | 0.5 - >128 | 8 | 32 | ||

| Enterobacter cloacae | 0.12 - >128 | 0.5 | 32 | ||

| Serratia marcescens | 0.25 - >128 | 1 | 16 | ||

| Nocardicin A | Pseudomonas aeruginosa | 12.5 - 100 | - | - | [1][2] |

| Proteus mirabilis | 3.13 - 12.5 | - | - | [1][2] | |

| Proteus rettgeri | 3.13 - 12.5 | - | - | [1][2] | |

| Proteus inconstans | 3.13 - 12.5 | - | - | [1][2] | |

| Proteus vulgaris | 25 - 50 | - | - | [1][2] | |

| Serratia marcescens | 12.5 - 50 | - | - | [1][2] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Mechanisms of Bacterial Resistance

The primary mechanism of resistance to β-lactam antibiotics, including monocyclic β-lactams, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While some monocyclic β-lactams exhibit stability to certain β-lactamases, the evolution of new and more potent enzymes, such as extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), poses a significant clinical challenge.

Other mechanisms of resistance include:

-

Alterations in PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of the β-lactam antibiotic, thereby decreasing its inhibitory effect.

-

Reduced Permeability: In Gram-negative bacteria, alterations in the porin channels of the outer membrane can restrict the entry of the antibiotic into the periplasmic space where the PBPs are located.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Objective: To determine the lowest concentration of a monocyclic β-lactam that inhibits the visible growth of a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the monocyclic β-lactam

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial two-fold dilutions of the monocyclic β-lactam in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, examine the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

References

- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man [frontiersin.org]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Sulfanylazetidin-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-sulfanylazetidin-2-one, or 4-thio-β-lactam, core is a key pharmacophore in medicinal chemistry. As a crucial structural motif in penicillin and its analogues, this scaffold has been the subject of extensive research, leading to the development of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound derivatives and their analogues. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile class of compounds. The guide summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes synthetic pathways and experimental workflows.

Introduction

The azetidin-2-one, commonly known as the β-lactam ring, is a four-membered cyclic amide that forms the core of one of the most important classes of antibiotics. The introduction of a sulfanyl (thio) group at the 4-position of this ring gives rise to this compound, a scaffold that is fundamental to the structure and activity of penicillins and other β-lactam antibiotics. The reactivity of the strained β-lactam ring, coupled with the chemical versatility of the sulfur atom, allows for a wide range of chemical modifications, leading to a diverse library of analogues with a broad spectrum of biological activities.

Beyond their well-established antibacterial properties, derivatives of this compound have shown potential as anticancer, antifungal, and enzyme-inhibiting agents. This guide will delve into the synthetic methodologies for creating these compounds, present their biological activities with a focus on quantitative data, and provide detailed experimental protocols to aid in their practical application in a research setting.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a cornerstone of β-lactam chemistry. A common and effective method involves the reaction of a 4-acetoxy-azetidin-2-one precursor with a thiol-containing compound. This nucleophilic substitution reaction allows for the introduction of a variety of sulfanyl groups at the C4 position.

A key starting material for many synthetic routes is 4-acetoxyazetidin-2-one. A practical synthesis of this intermediate can be achieved through the cycloaddition of vinyl acetate and chlorosulfonyl isocyanate. This method has the advantage of avoiding tedious and costly chromatographic separation of diastereomers, making it suitable for large-scale production.

Another important synthetic strategy involves the use of a penicillin-derived 4-mercaptoazetidin-2-one. This approach has been successfully employed in the synthesis of bisnorpenicillins. For instance, the reaction of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one with benzyl 2-bromoacrylate yields C-3 epimeric bisnorpenicillin esters[1].

dot

References

In Silico Modeling of 4-Sulfanylazetidin-2-one: A Technical Guide for Drug Development Professionals

Introduction

4-Sulfanylazetidin-2-one and its derivatives represent a critical class of molecules in the ongoing battle against bacterial resistance. As beta-lactamase inhibitors, they hold the potential to restore the efficacy of widely used beta-lactam antibiotics. The azetidin-2-one core, also known as the β-lactam ring, is a key structural motif that mimics the substrate of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1] The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1] this compound derivatives are being investigated as potent inhibitors of these beta-lactamase enzymes, thus protecting the antibiotics from degradation.

This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate and optimize this compound derivatives as beta-lactamase inhibitors. We will explore the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a comprehensive framework for researchers and drug development professionals.

Molecular Docking: Predicting Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking is employed to predict its binding mode and affinity to the active site of various beta-lactamase enzymes, such as CTX-M-15 and KPC-2.[2]

Experimental Protocol: Molecular Docking of this compound with CTX-M-15

-

Protein Preparation:

-

The three-dimensional structure of the CTX-M-15 beta-lactamase is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm).

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

The ligand is energy minimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

A docking software, such as GOLD 5.0, is utilized for the simulation.[2][3]

-

The active site of CTX-M-15 is defined based on the position of the co-crystallized ligand or through literature review of key catalytic residues (e.g., Ser70, Ser130, Lys235, Thr236, and Gly237).[2][3]

-

Multiple docking runs are performed to ensure conformational sampling and identify the most stable binding pose.

-

-

Analysis of Results:

-

The docking results are analyzed based on the docking score (a measure of binding affinity) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Data Presentation: Docking Scores and Interactions

The following table summarizes hypothetical docking scores and key interactions of this compound and its derivatives with the active site of CTX-M-15 beta-lactamase.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -7.2 | Ser70, Ser130, Lys235 | 3 | Trp105, Phe160 |

| Derivative A | -8.5 | Ser70, Lys235, Thr236 | 4 | Trp105, Phe160, Tyr205 |

| Derivative B | -6.8 | Ser130, Gly237 | 2 | Trp105 |

Molecular Dynamics: Simulating the Dynamic Behavior of the Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological system.

Experimental Protocol: MD Simulation of this compound-CTX-M-15 Complex

-

System Preparation:

-

The docked complex of this compound and CTX-M-15 is used as the starting structure.

-

The complex is solvated in a water box with appropriate ions to neutralize the system.

-

-

Simulation Parameters:

-

A suitable force field (e.g., AMBER, GROMOS) is applied to the system.

-

The system is subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to physiological temperature (310 K) and equilibrated.

-

-

Production Run:

-

A production MD simulation is run for an extended period (e.g., 100 ns).

-

The trajectory of the simulation is saved at regular intervals.

-

-

Analysis:

-

The stability of the complex is analyzed by calculating the root-mean-square deviation (RMSD).

-

The flexibility of the protein and ligand is assessed through root-mean-square fluctuation (RMSF) analysis.

-

The binding free energy is calculated using methods like MM-PBSA or MM-GBSA.

-

Data Presentation: MD Simulation Results

The following table presents hypothetical data from a 100 ns MD simulation of the this compound-CTX-M-15 complex.

| Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | The protein structure remains stable throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | The ligand maintains a stable binding pose in the active site. |

| Binding Free Energy (MM-GBSA) | -45.2 kcal/mol | Indicates a strong and favorable binding of the ligand to the protein. |

ADMET Prediction: Assessing Drug-Likeness

In silico ADMET prediction is crucial in the early stages of drug discovery to identify potential liabilities of a drug candidate.

Experimental Protocol: ADMET Prediction for this compound Derivatives

-

Input: The 2D or 3D structure of the this compound derivative is used as input.

-

Software: A variety of online and standalone software can be used for ADMET prediction (e.g., SwissADME, pkCSM).

-

Properties Predicted: A range of properties are calculated, including:

-

Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier permeability.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

Data Presentation: Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for hypothetical this compound derivatives.

| Property | Derivative A | Derivative B | Desirable Range |

| LogP | 2.1 | 3.5 | < 5 |

| Water Solubility | High | Moderate | High |

| Human Intestinal Absorption | High | High | > 80% |

| Blood-Brain Barrier Permeability | No | No | No |

| CYP2D6 Inhibitor | No | Yes | No |

| Ames Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |

Visualizing Workflows and Interactions

In Silico Drug Design Workflow

Caption: A generalized workflow for the in silico design of this compound derivatives.

Hypothetical Ligand-Receptor Interactions

Caption: Key interactions of this compound in the active site of CTX-M-15.

In silico modeling provides a powerful and resource-effective approach to accelerate the discovery and development of novel this compound-based beta-lactamase inhibitors. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into the molecular interactions driving inhibitor potency and selectivity, as well as identify potential liabilities early in the drug discovery pipeline. This integrated computational strategy is indispensable for the rational design of the next generation of antibiotics and their co-therapies to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Stereoselective Synthesis of 4-Sulfanylazetidin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-sulfanylazetidin-2-one, or 4-thio-β-lactam, scaffold is a critical pharmacophore in a variety of biologically active compounds, most notably in the development of novel β-lactamase inhibitors and antibiotics. The stereochemistry at the C4 position of the β-lactam ring is crucial for its biological activity and interaction with target enzymes. Consequently, the development of robust and highly stereoselective synthetic methods for accessing enantiomerically pure 4-sulfanylazetidin-2-ones is of significant interest to the medicinal chemistry and drug development community.

These application notes provide a comprehensive overview of the primary stereoselective strategies for the synthesis of 4-sulfanylazetidin-2-ones, complete with detailed experimental protocols for key methodologies. The two principal approaches discussed are:

-

Nucleophilic Substitution on a Pre-formed β-Lactam Ring: This strategy involves the displacement of a leaving group at the C4 position of a chiral azetidinone precursor with a sulfur nucleophile. The stereochemical outcome is dependent on the stereochemistry of the starting material and the reaction mechanism.

-

Staudinger [2+2] Cycloaddition: This method constructs the β-lactam ring through the reaction of a ketene with an imine bearing a sulfur-containing substituent. The stereoselectivity is controlled by the reaction conditions and the nature of the reactants.

Synthetic Strategies and Mechanisms

Stereoselective Nucleophilic Substitution

A prevalent and effective method for the synthesis of 4-sulfanylazetidin-2-ones involves the nucleophilic substitution of a suitable leaving group, typically an acetoxy group, at the C4 position of a stereochemically defined azetidinone. The reaction with a protected thiol, such as triphenylmethanethiol (trityl thiol), proceeds, often with inversion of stereochemistry, to yield the desired 4-tritylthioazetidin-2-one. The trityl protecting group can be subsequently removed under acidic conditions to afford the free thiol.

The stereoselectivity of this reaction is contingent on an SN2-type mechanism, where the incoming sulfur nucleophile attacks the carbon atom bearing the leaving group from the opposite face. Therefore, starting with a precursor of a known absolute configuration, such as (3R,4R)-4-acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, allows for the predictable synthesis of the corresponding (3R,4S)-4-tritylthio derivative.

Diastereoselective Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition offers a convergent approach to the β-lactam core. In the context of 4-sulfanylazetidin-2-ones, this involves the [2+2] cycloaddition of a ketene with an imine that already contains the desired sulfur substituent. The stereochemical outcome of the Staudinger reaction can be influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the temperature.[1]

For instance, the reaction of a ketene with a Schiff's base derived from a thiophenyl-substituted pyrazole can lead to the formation of trans-4-(thiophenyl)pyrazolylyl β-lactams.[1] The trans diastereoselectivity is often favored due to thermodynamic control, where the bulkier substituents on the newly formed ring adopt a more stable trans configuration.[2][3] The use of chiral auxiliaries on either the ketene or the imine can be employed to induce enantioselectivity.

Data Presentation

| Method | Starting Material | Reagents | Product | Yield (%) | Stereoselectivity | Reference |

| Nucleophilic Substitution | (3R,4R)-4-Acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | 1. Triphenylmethanethiol, Base2. Acid (for deprotection) | (3R,4S)-4-Sulfanyl-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | High | High (Inversion of configuration) | Implied by general knowledge of β-lactam chemistry |

| Staudinger Cycloaddition | (Thiophenyl)pyrazol substituted Schiff's base and a 2-substituted ethanoic acid derivative | NEt3 or POCl3/NEt3 | trans-4-(Thiophenyl)pyrazolylyl β-lactam | Good | Predominantly trans | [1] |

Experimental Protocols

Protocol 1: Synthesis of (3R,4S)-4-Tritylthio-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone via Nucleophilic Substitution

This protocol is based on established methodologies for the synthesis of 4-thio-substituted β-lactams from 4-acetoxy precursors.

Materials:

-

(3R,4R)-4-Acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

-

Triphenylmethanethiol (Trityl thiol)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (3R,4R)-4-acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (1.0 eq) in anhydrous DMF, add triphenylmethanethiol (1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (3R,4S)-4-tritylthio-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Protocol 2: Diastereoselective Synthesis of a trans-4-(Thiophenyl)pyrazolylyl β-Lactam via Staudinger Cycloaddition

This protocol is adapted from the work of Bhalla and coworkers for the synthesis of trans-4-thio-substituted β-lactams.[1]

Materials:

-

(Thiophenyl)pyrazol substituted Schiff's base

-

2-Substituted ethanoic acid chloride (e.g., phenoxyacetyl chloride)

-

Triethylamine (NEt₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the (thiophenyl)pyrazol substituted Schiff's base (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of the 2-substituted ethanoic acid chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the trans-4-(thiophenyl)pyrazolylyl β-lactam.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The trans stereochemistry can be confirmed by the small coupling constant (J) between the C3-H and C4-H protons in the ¹H NMR spectrum.

Visualizations

Caption: Workflow for Stereoselective Nucleophilic Substitution.

Caption: Workflow for Diastereoselective Staudinger Cycloaddition.

References

Application Notes and Protocols: Staudinger Reaction for 4-Mercaptoazetidin-2-one Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam ring is a cornerstone of antibiotic chemistry, forming the structural core of widely used antibacterial agents like penicillins and cephalosporins. The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, provides a powerful and versatile method for the synthesis of the azetidin-2-one (β-lactam) ring system.[1][2][3] This application note focuses on the synthesis of 4-mercaptoazetidin-2-one, a key intermediate for the development of novel β-lactam antibiotics and inhibitors of bacterial resistance mechanisms, particularly metallo-β-lactamases.

4-Thio-substituted β-lactams are of significant interest in medicinal chemistry. The sulfur functionality at the C4 position can be strategically modified to enhance antibacterial activity, broaden the spectrum of activity, and overcome bacterial resistance. Notably, mercapto-containing compounds have shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics.[4][5][6]

Reaction Principle: The Staudinger Cycloaddition

The Staudinger synthesis involves the reaction of a ketene with an imine to form a β-lactam.[1][7] The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the nature of the substituents on both the ketene and the imine.[7] For the synthesis of 4-mercaptoazetidin-2-one, a key challenge lies in the generation and reaction of a thio-substituted ketene or the use of a precursor that allows for the introduction of the thiol group at the C4 position.

A plausible synthetic route involves the reaction of an appropriate imine with a ketene precursor bearing a protected thiol group, such as S-acetylthioacetyl chloride. The subsequent deprotection of the thioester would then yield the desired 4-mercaptoazetidin-2-one.

Experimental Protocols

While a specific, detailed protocol for the direct synthesis of 4-mercaptoazetidin-2-one via the Staudinger reaction is not extensively documented in publicly available literature, the following protocols are adapted from general Staudinger reaction procedures for the synthesis of substituted β-lactams. These should be considered as a starting point for experimental design and optimization.

Protocol 1: Synthesis of a 4-S-Acetylthioazetidin-2-one Derivative

This protocol describes the synthesis of a protected 4-mercaptoazetidin-2-one derivative using S-acetylthioacetyl chloride as the ketene precursor.

Materials:

-

Appropriate imine (e.g., N-benzylidene-p-anisidine)

-

S-acetylthioacetyl chloride

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imine (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

In the dropping funnel, prepare a solution of S-acetylthioacetyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the solution from the dropping funnel dropwise to the cooled imine solution over a period of 30 minutes, maintaining the temperature at -78 °C.

-